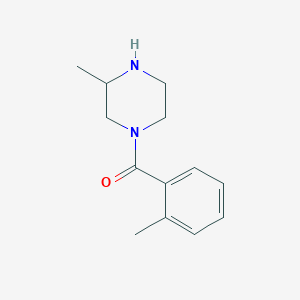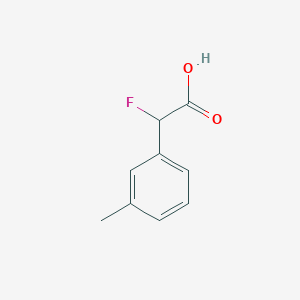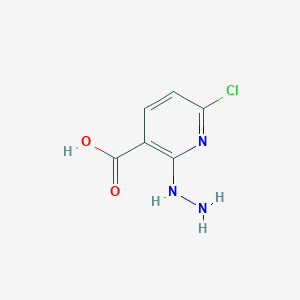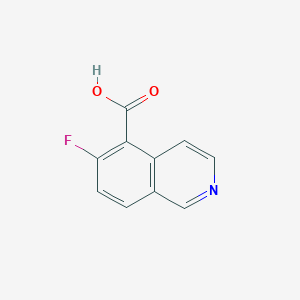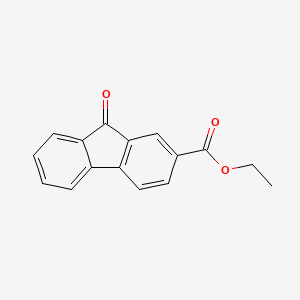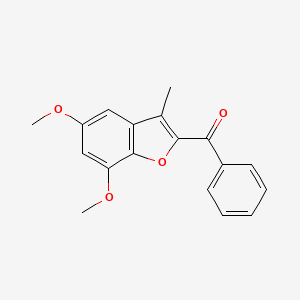
2-Benzoyl-5,7-dimethoxy-3-methylbenzofuran; 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzoyl-5,7-dimethoxy-3-methylbenzofuran (2-B5,7-D3-MBF) is a chemical compound belonging to the class of benzofuran derivatives. It has been studied extensively for its potential uses in biological and medical research.
Wissenschaftliche Forschungsanwendungen
2-B5,7-D3-MBF has been studied for its potential applications in a variety of scientific research areas. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals and agrichemicals. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain types of cancer cells. In addition, it has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
Wirkmechanismus
2-B5,7-D3-MBF has been shown to act as an inhibitor of certain enzymes involved in the synthesis of DNA and RNA. This inhibition of enzyme activity is thought to be the primary mechanism of action of 2-B5,7-D3-MBF in the treatment of cancer and neurological disorders. In addition, it has been shown to act as an antioxidant, which may also contribute to its therapeutic effects.
Biochemical and Physiological Effects
2-B5,7-D3-MBF has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain types of cancer cells, as well as to reduce the levels of certain pro-inflammatory cytokines. In addition, it has been shown to reduce the levels of certain neurotransmitters, such as dopamine and serotonin, which may be beneficial in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-B5,7-D3-MBF has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and the reaction is relatively fast and efficient. In addition, it is relatively inexpensive, and can be readily obtained from chemical suppliers. However, it is important to note that 2-B5,7-D3-MBF is a highly reactive compound, and should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-B5,7-D3-MBF in scientific research. It has been studied for its potential use in the treatment of cancer and neurological disorders, and further research could be conducted to investigate the efficacy of 2-B5,7-D3-MBF in these areas. In addition, it could be studied for its potential use in the synthesis of other compounds, such as agrichemicals and pharmaceuticals. Furthermore, it could be studied for its potential use as an antioxidant, as well as for its potential effects on other biochemical and physiological processes.
Synthesemethoden
2-B5,7-D3-MBF is synthesized through a two-step reaction, involving the condensation of 2-benzoyl-5,7-dimethoxybenzaldehyde with 3-methylbenzofuran in the presence of a base. The base used is typically an alkali metal hydroxide such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an organic solvent, such as ethanol or methanol, at a temperature of about 70-80°C for several hours. The resulting product is then purified to obtain a yield of 98%.
Eigenschaften
IUPAC Name |
(5,7-dimethoxy-3-methyl-1-benzofuran-2-yl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-11-14-9-13(20-2)10-15(21-3)18(14)22-17(11)16(19)12-7-5-4-6-8-12/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKQOQSPMXMFLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2OC)OC)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


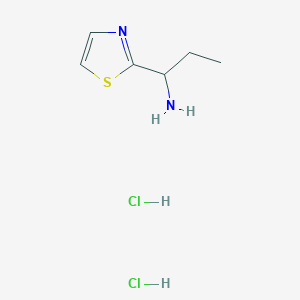
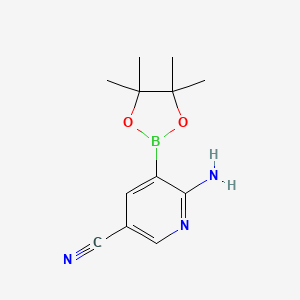

![2-[5-(2-Pyrrolidinyl)-1,2,4-oxadiazol-3-yl]pyridine trifluoroacetate, 95%](/img/structure/B6416396.png)

